molecular formula C8H13ClN2O B1460306 4-(1,2-Oxazol-3-yl)piperidine hydrochloride CAS No. 1955540-53-0

4-(1,2-Oxazol-3-yl)piperidine hydrochloride

Cat. No. B1460306
CAS RN: 1955540-53-0
M. Wt: 188.65 g/mol
InChI Key: KPJURRVCPKLXDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-(1,2-Oxazol-3-yl)piperidine hydrochloride is 1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-11-10-8;/h3,6-7,9H,1-2,4-5H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-(1,2-Oxazol-3-yl)piperidine hydrochloride is a powder at room temperature . It has a molecular weight of 188.66 .

Scientific Research Applications

Medicinal Chemistry

4-(1,2-Oxazol-3-yl)piperidine hydrochloride: is a compound that has garnered attention in medicinal chemistry due to its structural significance. The oxazole and piperidine moieties are prevalent in a variety of pharmacologically active molecules. This compound serves as a versatile intermediate in the synthesis of molecules designed for therapeutic purposes. Its utility stems from the ability to undergo various chemical transformations, enabling the creation of diverse libraries of potential drug candidates .

Drug Design

In the realm of drug design, 4-(1,2-Oxazol-3-yl)piperidine hydrochloride plays a crucial role as a building block. The incorporation of piperidine rings into drug molecules is a common strategy to modulate biological activity. The oxazole ring, on the other hand, is known for its mimicry of peptide bonds, which can be exploited to design inhibitors that target proteases or other enzymes. This dual functionality makes it an invaluable scaffold in the design of new drugs .

Organic Synthesis

The applications of 4-(1,2-Oxazol-3-yl)piperidine hydrochloride in organic synthesis are vast. It can act as a precursor for various organic reactions, including cyclization, nucleophilic substitution, and as a ligand in catalysis. Its structural features allow for the introduction of functional groups that can lead to complex organic molecules. This compound is particularly useful in the synthesis of heterocyclic compounds, which are a cornerstone of organic chemistry due to their presence in many natural products and pharmaceuticals .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-piperidin-4-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-11-10-8;/h3,6-7,9H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJURRVCPKLXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2-Oxazol-3-yl)piperidine hydrochloride

CAS RN

1955540-53-0
Record name 4-(1,2-oxazol-3-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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